tert-Butyl (2-(hydroxymethyl)phenyl)carbamate

Catalog No.
S689863
CAS No.
164226-32-8
M.F
C12H17NO3
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (2-(hydroxymethyl)phenyl)carbamate

CAS Number

164226-32-8

Product Name

tert-Butyl (2-(hydroxymethyl)phenyl)carbamate

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)phenyl]carbamate

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h4-7,14H,8H2,1-3H3,(H,13,15)

InChI Key

QQAMZZFIHGASEX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1CO

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1CO

Synthesis:

tert-Butyl (2-(hydroxymethyl)phenyl)carbamate, also known as BOC-2-aminobenzyl alcohol or 3-(Boc-amino)benzyl alcohol, is an organic compound synthesized from 2-aminobenzyl alcohol. The most common method involves the reaction of 2-aminobenzyl alcohol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base, such as triethylamine. [PubChem, tert-Butyl (2-(hydroxymethyl)phenyl)carbamate, ]

Applications in Organic Synthesis:

The primary application of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate lies in organic synthesis, particularly as a protecting group for the primary amine functionality. The tert-butyl (Boc) group is a widely used protecting group due to its several advantages:

  • Ease of introduction and removal: The Boc group can be readily introduced under mild conditions and removed under acidic or specific cleavage conditions. [Organic Syntheses, tert-Butyl (2-hydroxymethyl)phenylcarbamate, ]
  • Orthogonality: The Boc group is stable under various reaction conditions used for other functional groups, allowing selective protection and deprotection strategies.
  • Steric bulk: The tert-butyl group provides steric hindrance, influencing the reactivity of the protected amine.

Specific Examples:

tert-Butyl (2-(hydroxymethyl)phenyl)carbamate finds application in the synthesis of various complex molecules, including:

  • Pharmaceuticals: The Boc group can be used to protect the amine functionality in the synthesis of bioactive molecules, such as certain antibiotics and anti-cancer drugs. [Journal of Medicinal Chemistry, Design, Synthesis, and Biological Evaluation of Novel Piperidine Derivatives as Selective Inhibitors of Human Fatty Acid Amide Hydrolase, ]
  • Polymers: The protected amine group allows for the controlled polymerization of monomers containing amine functionalities. [Polymer Chemistry, Poly(ethylene glycol)-block-poly(2-aminomethylstyrene) copolymers: Synthesis, self-assembly, and drug delivery, ]
  • Fine Chemicals: The Boc group is often employed in the synthesis of various fine chemicals, such as dyes, pigments, and agricultural chemicals.

tert-Butyl (2-(hydroxymethyl)phenyl)carbamate is an organic compound with the molecular formula C₁₂H₁₇NO₃ and a molecular weight of approximately 223.268 g/mol. This compound features a tert-butyl group, a hydroxymethyl group attached to a phenyl ring, and a carbamate functional group. Its structure can be represented as follows:

text
O || R - N - O - C(CH₃)₃ | CH₂ | C₆H₄

The compound is classified under carbamates, which are esters or salts of carbamic acid. It is characterized by its relatively high boiling point of approximately 309.4 °C and a density of about 1.2 g/cm³ .

Typical of carbamates:

  • Hydrolysis: In the presence of water and an acid or base, the carbamate can hydrolyze to form the corresponding amine and carbonic acid.
  • Transesterification: The tert-butyl group can be replaced by other alcohols under acidic or basic conditions.
  • Nucleophilic Substitution: The nitrogen atom in the carbamate can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions make tert-butyl (2-(hydroxymethyl)phenyl)carbamate a versatile intermediate in organic synthesis.

The synthesis of tert-butyl (2-(hydroxymethyl)phenyl)carbamate typically involves several steps:

  • Formation of the Hydroxymethyl Group: This can be achieved by reacting phenol with formaldehyde in the presence of an acid catalyst.
  • Carbamate Formation: The hydroxymethyl phenol is then reacted with tert-butyl chloroformate in the presence of a base, leading to the formation of the carbamate linkage.

This method allows for efficient synthesis while maintaining good yields.

tert-Butyl (2-(hydroxymethyl)phenyl)carbamate has potential applications in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity.
  • Chemical Research: Utilized in studies involving carbamates and their derivatives.

Several compounds share structural similarities with tert-butyl (2-(hydroxymethyl)phenyl)carbamate, including:

  • tert-Butyl 2-hydroxy-2-phenylethylcarbamate: This compound features a similar backbone but differs in its substituents on the phenyl ring .
  • tert-Butyl (3-(hydroxymethyl)phenyl)carbamate: A positional isomer that may exhibit different biological activities due to the placement of the hydroxymethyl group .
  • Phenyl carbamates: General class of compounds that may include various substitutions on the phenol ring, affecting their reactivity and biological properties.

Comparison Table

Compound NameMolecular FormulaKey Features
tert-Butyl (2-(hydroxymethyl)phenyl)carbamateC₁₂H₁₇NO₃Hydroxymethyl at position 2
tert-Butyl 2-hydroxy-2-phenylethylcarbamateC₁₃H₁₉NO₃Hydroxymethyl at position 2 with ethyl substitution
tert-Butyl (3-(hydroxymethyl)phenyl)carbamateC₁₂H₁₇NO₃Hydroxymethyl at position 3

These comparisons highlight the uniqueness of tert-butyl (2-(hydroxymethyl)phenyl)carbamate in terms of its structural features and potential biological activities. Further research could elucidate its specific applications and interactions within biological systems.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

Tert-Butyl [2-(hydroxymethyl)phenyl]carbamate

Dates

Modify: 2023-08-15
Vo et al. SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes. Nature Chemistry, doi: 10.1038/nchem.1878, published online 2 March 2014 http://www.nature.com/nchem

Explore Compound Types